2-(2-Nitrophenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(2-Nitrophenyl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-nitrophenylboronic acid with diols under acidic conditions. One common method includes the formation of 2-nitrophenyl-1,3-dioxolane, followed by selective isomer separation and further hydrolysis . The reaction conditions often require a heterogeneous acidic catalyst, which can be recycled multiple times without loss of efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing hazardous by-products, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 2-nitroso derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-nitroso derivatives.
Reduction: Formation of 2-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable boron-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other nucleophiles, facilitating various chemical transformations . The nitro group can undergo reduction to form reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Shares the nitro group and phenyl ring but lacks the boron-containing heterocyclic ring.
2-Nitrobenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the boron ring.
2-Nitrophenyl-1,3-dioxolane: A precursor in the synthesis of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane.
Uniqueness
This compound is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C9H10BNO4 |
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Molecular Weight |
206.99 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H10BNO4/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
VMVDDGKNENVBCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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